3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC9782135
Molecular Formula: C11H12BrN3S
Molecular Weight: 298.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3S |
|---|---|
| Molecular Weight | 298.20 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | NOLVWLGVMIVWMG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The 1,2,4-triazole core consists of a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. In 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole, the following substituents are present:
-
Methyl groups at positions 4 and 5, which enhance steric bulk and influence electronic distribution.
-
A 4-bromobenzyl sulfanyl group at position 3, introducing aromaticity, halogenation (bromine), and a thioether linkage.
The bromine atom on the benzyl group contributes to electrophilic reactivity, while the sulfanyl (-S-) bridge may facilitate hydrogen bonding or redox interactions .
Spectroscopic Characterization
While spectral data for this specific compound are unavailable, analogous triazoles are typically characterized using:
-
NMR Spectroscopy:
-
¹H NMR: Methyl groups resonate near δ 2.0–3.0 ppm, while aromatic protons from the 4-bromobenzyl moiety appear as a doublet (δ 7.3–7.6 ppm) due to coupling with the bromine atom .
-
¹³C NMR: The triazole carbons are observed between δ 140–160 ppm, with the brominated aromatic carbons near δ 120–135 ppm .
-
-
IR Spectroscopy:
Synthetic Strategies
Precursor Selection
Synthesis likely begins with a 1,2,4-triazole precursor, such as 4,5-dimethyl-4H-1,2,4-triazole-3-thiol, which can undergo alkylation with 4-bromobenzyl bromide. This approach mirrors methods used for analogous thioether-linked triazoles .
Stepwise Synthesis
-
Formation of the Triazole Core:
Cyclization of thiosemicarbazides in alkaline or acidic media generates 1,2,4-triazole-3-thiones . For example, 4,5-dimethyl-4H-1,2,4-triazole-3-thiol could be synthesized via cyclization of a substituted thiosemicarbazide derivative . -
Alkylation with 4-Bromobenzyl Bromide:
The thiol group undergoes nucleophilic substitution with 4-bromobenzyl bromide in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like dimethylformamide (DMF). -
Purification:
Recrystallization from ethanol or chromatography yields the pure product.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
-
LogP: Predicted to be moderate (2.5–3.5) due to the hydrophobic benzyl and methyl groups, suggesting good membrane permeability.
-
Aqueous Solubility: Limited solubility in water, necessitating formulation with co-solvents or prodrug strategies.
Metabolic Stability
The sulfanyl group may undergo oxidation to sulfoxides or sulfones, while the triazole ring is generally metabolically stable .
Comparative Analysis with Analogous Compounds
Future Directions
-
Synthesis and Characterization: Priority should be given to synthesizing the compound and confirming its structure via X-ray crystallography .
-
Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activities in vitro.
-
Derivatization: Explore modifications at the sulfanyl or benzyl positions to optimize potency and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume